molecular formula C13H18O3 B1452867 5-(2,5-Dimethylphenoxy)pentanoic acid CAS No. 443924-74-1

5-(2,5-Dimethylphenoxy)pentanoic acid

Cat. No.: B1452867
CAS No.: 443924-74-1
M. Wt: 222.28 g/mol
InChI Key: GDELSTPAOVZJKB-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenoxy)pentanoic acid is a chemical compound with the CAS Number: 443924-74-1 and a molecular weight of 222.28 . It is also known as gemfibrozil, a fibrate hypolipidemic agent that is clinically effective in reducing serum cholesterol and triglyceride levels .


Molecular Structure Analysis

The linear formula of this compound is C13H18O3 . The structure of gemfibrozil, a hypolipidemic agent, is reported in the context of studies on polymorphism .


Physical and Chemical Properties Analysis

This compound is a solid substance with a storage temperature of 4°C . The boiling point and other physical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure Analysis

  • Vibrational Spectroscopy: A study by Priya, Benitta, & James (2011) focused on the vibrational spectroscopic investigation of 5-(2,5-Dimethylphenoxy)pentanoic acid, also known as Gemfibrozil. The study used FT-IR and FT-Raman spectroscopy to analyze the molecular structure and confirmed stability through natural bond orbital analysis.

Synthesis and Chemical Analysis

  • Novel Synthesis Methods: Research by Glushkov et al. (1995) and Wang, On, Fan, & Lee (1995) explored new synthesis methods for Gemfibrozil. The methodologies developed are particularly advantageous for large-scale industrial production due to their mild conditions.

Pharmacokinetics and Analysis Techniques

  • High-Performance Liquid Chromatography: The determination of Gemfibrozil in plasma was explored by Hengy & Kölle (1985) and Kadenatsi et al. (1995), highlighting the use of high-performance liquid chromatography for accurate measurement and supporting pharmacokinetic studies.

Environmental Impact and By-product Analysis

  • Environmental Impact and Chlorination: A study by Krkošek et al. (2011) investigated the environmental impact of Gemfibrozil, particularly its transformation into chlorinated by-products in wastewater treatment processes.

Catalysis and Conversion Processes

  • Catalytic Conversion to Pentanoic Acid: The work of Al‐Naji et al. (2020) detailed the conversion of γ-valerolactone to pentanoic acid, a process relevant to the sustainable production of industrially significant chemicals.

Photocatalysis and Nanostructured Catalysts

  • Nanostructured TiO2 Catalysts: A study by Addamo et al. (2007) explored the use of nanostructured TiO2 catalysts in aqueous systems, including the photodegradation of Gemfibrozil, demonstrating potential environmental remediation applications.

Biochemical Analysis

Biochemical Properties

5-(2,5-Dimethylphenoxy)pentanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in lipid metabolism, potentially affecting the breakdown and synthesis of fatty acids . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes . Additionally, it affects cell signaling pathways that regulate cell growth, differentiation, and apoptosis, highlighting its potential impact on cellular health and disease.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on metabolic pathways. For example, it has been found to inhibit certain enzymes involved in fatty acid synthesis, thereby reducing the production of lipids . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which are critical for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and cellular function. At high doses, it can cause toxic or adverse effects, such as liver damage and disruptions in metabolic pathways . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and breakdown of fatty acids, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.

Properties

IUPAC Name

5-(2,5-dimethylphenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10-6-7-11(2)12(9-10)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDELSTPAOVZJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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